molecular formula C10H15N3O4 B12351308 (2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid

(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid

Cat. No.: B12351308
M. Wt: 241.24 g/mol
InChI Key: CVTFKWSAMHUOER-HUDPQJTASA-N
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Description

(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a dioxo group, and a tetrahydrocyclopenta[d]pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid include:

Uniqueness

What sets this compound apart is its unique structural features, which confer specific chemical properties and biological activities

Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid

InChI

InChI=1S/C10H15N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h5-7H,1-4,11H2,(H,15,16)(H,12,14,17)/t5?,6-,7?/m0/s1

InChI Key

CVTFKWSAMHUOER-HUDPQJTASA-N

Isomeric SMILES

C1CC2C(C1)N(C(=O)NC2=O)C[C@@H](C(=O)O)N

Canonical SMILES

C1CC2C(C1)N(C(=O)NC2=O)CC(C(=O)O)N

Origin of Product

United States

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